N-(2-(2-(2-Bromobenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-(2-Bromobenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromobenzylidene group, a hydrazino linkage, and a dichlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2-Bromobenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide typically involves a multi-step process. One common method includes the condensation of 2-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3,4-dichlorobenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction parameters, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(2-Bromobenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmospheres.
Substitution: Amines, thiols; reactions often require catalysts or elevated temperatures to proceed efficiently.
Major Products Formed
Oxidation: Oxo derivatives with increased polarity and potential biological activity.
Reduction: Reduced hydrazine derivatives with altered electronic properties.
Substitution: Substituted benzylidene derivatives with diverse functional groups.
Scientific Research Applications
N-(2-(2-(2-Bromobenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(2-(2-(2-Bromobenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. The hydrazino and benzylidene moieties play crucial roles in its binding affinity and specificity. Additionally, the dichlorobenzamide group may enhance its stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(2-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide
- N-(2-(2-(2-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide
- N-(2-(2-(2-Bromobenzylidene)hydrazino)-2-oxoethyl)-2-methoxybenzamide
Uniqueness
N-(2-(2-(2-Bromobenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide stands out due to the presence of the dichlorobenzamide moiety, which imparts unique chemical and biological properties.
Properties
CAS No. |
767335-39-7 |
---|---|
Molecular Formula |
C16H12BrCl2N3O2 |
Molecular Weight |
429.1 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dichlorobenzamide |
InChI |
InChI=1S/C16H12BrCl2N3O2/c17-12-4-2-1-3-11(12)8-21-22-15(23)9-20-16(24)10-5-6-13(18)14(19)7-10/h1-8H,9H2,(H,20,24)(H,22,23)/b21-8+ |
InChI Key |
BYQKEPTVXBCYOD-ODCIPOBUSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.